9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine
Overview
Description
9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentyl ring substituted with bis(4-methoxyphenyl)(phenyl)methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, where the cyclopentyl ring acts as a nucleophile.
Substitution with Bis(4-methoxyphenyl)(phenyl)methoxy Groups: This step involves the use of protecting groups and selective deprotection to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine is studied for its potential as a therapeutic agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The compound may also modulate signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Caffeine: A stimulant that also contains a purine base.
Theophylline: A bronchodilator with a purine structure.
Uniqueness
What sets 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine apart from these similar compounds is its unique substitution pattern on the cyclopentyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-[(1R,3S)-3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O3/c1-38-27-14-9-24(10-15-27)32(23-6-4-3-5-7-23,25-11-16-28(39-2)17-12-25)40-19-22-8-13-26(18-22)37-21-36-29-30(33)34-20-35-31(29)37/h3-7,9-12,14-17,20-22,26H,8,13,18-19H2,1-2H3,(H2,33,34,35)/t22-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYCRUJIYLHDI-BKMJKUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(C4)N5C=NC6=C(N=CN=C65)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4CC[C@H](C4)N5C=NC6=C(N=CN=C65)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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